![molecular formula C54H110N4O2 B14007059 N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide CAS No. 79692-29-8](/img/structure/B14007059.png)
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple diethylamino groups
Vorbereitungsmethoden
The synthesis of N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of diethylamine with appropriate alkyl halides under basic conditions.
Amide Bond Formation: The intermediate amines are then reacted with hexadecanoyl chloride to form the corresponding amides. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Coupling Reaction: The final step involves the coupling of the amide intermediates to form the target compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine groups, converting them to corresponding nitro or amide groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the interactions of long-chain amides with biological membranes and proteins.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Industry: In industrial applications, the compound may be used as a surfactant or emulsifying agent due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long aliphatic chains allow it to embed in biological membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The diethylamino groups may also interact with specific binding sites on enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide can be compared with other similar compounds, such as:
N-(5-(diethylamino)pentan-2-yl)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: This compound has a similar diethylamino group but differs in its aromatic quinoline structure and nitrofuran moiety.
2-Pentanone, 5-(diethylamino)-: This compound shares the diethylamino group but has a simpler ketone structure.
The uniqueness of this compound lies in its long aliphatic chains and multiple diethylamino groups, which confer distinct physicochemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
79692-29-8 |
|---|---|
Molekularformel |
C54H110N4O2 |
Molekulargewicht |
847.5 g/mol |
IUPAC-Name |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide |
InChI |
InChI=1S/C54H110N4O2/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-45-53(59)57(51(7)43-41-47-55(11-3)12-4)49-39-40-50-58(52(8)44-42-48-56(13-5)14-6)54(60)46-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h51-52H,9-50H2,1-8H3 |
InChI-Schlüssel |
WSGDAVWDRROZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


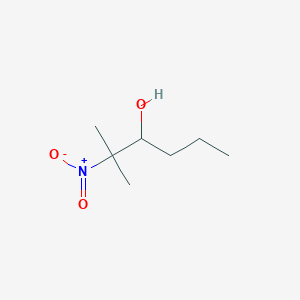
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
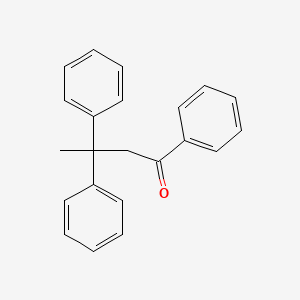


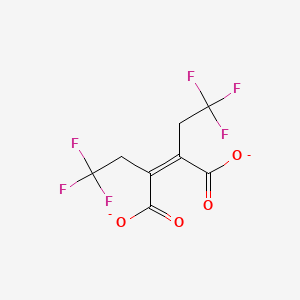

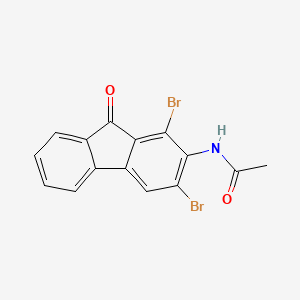
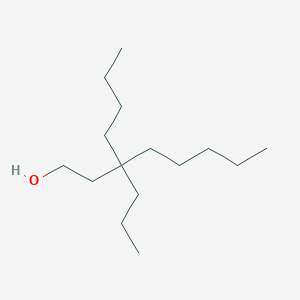
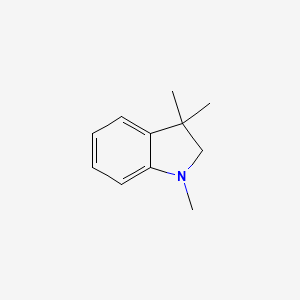
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
![Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)

